molecular formula C5H6BrNO2 B11967964 2,6-Piperidinedione, 1-bromo- CAS No. 3699-18-1

2,6-Piperidinedione, 1-bromo-

Cat. No.: B11967964
CAS No.: 3699-18-1
M. Wt: 192.01 g/mol
InChI Key: ZJEQUGWMBSKCCM-UHFFFAOYSA-N
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Description

N-Bromoglutarimide is an organic compound with the molecular formula C5H6BrNO2. It is a brominated derivative of glutarimide and is known for its applications in organic synthesis, particularly as a brominating agent. The compound is characterized by the presence of a bromine atom attached to the nitrogen atom of the glutarimide ring, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromoglutarimide can be synthesized through the bromination of glutarimide. The process involves the reaction of glutarimide with bromine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the selective bromination of the nitrogen atom.

Industrial Production Methods: Industrial production of N-Bromoglutarimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to maintain the integrity of the glutarimide ring.

Chemical Reactions Analysis

Types of Reactions: N-Bromoglutarimide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can act as an oxidizing agent in certain organic transformations.

    Radical Reactions: It can generate bromine radicals under specific conditions, which can then participate in radical addition or substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used in the presence of N-Bromoglutarimide to achieve oxidation.

    Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light can be used to generate bromine radicals from N-Bromoglutarimide.

Major Products Formed:

    Substitution Reactions: Products include substituted glutarimides where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include oxidized derivatives of the starting materials.

    Radical Reactions: Products include brominated organic compounds formed through radical addition or substitution.

Scientific Research Applications

N-Bromoglutarimide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of alkenes, alkynes, and aromatic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving bromine atoms.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

N-Bromoglutarimide is similar to other N-brominated compounds such as N-Bromosuccinimide (NBS) and N-Bromophthalimide. it has unique properties that make it distinct:

    N-Bromosuccinimide (NBS): NBS is widely used for allylic and benzylic bromination reactions. It is more commonly used than N-Bromoglutarimide due to its higher reactivity and ease of handling.

    N-Bromophthalimide: This compound is used for similar bromination reactions but has different reactivity and selectivity compared to N-Bromoglutarimide.

Uniqueness: N-Bromoglutarimide is unique in its ability to selectively brominate certain substrates under mild conditions. Its reactivity can be fine-tuned by adjusting the reaction conditions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

  • N-Bromosuccinimide (NBS)
  • N-Bromophthalimide
  • N-Bromoacetamide
  • N-Bromocaprolactam

Properties

CAS No.

3699-18-1

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

1-bromopiperidine-2,6-dione

InChI

InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2

InChI Key

ZJEQUGWMBSKCCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)Br

Origin of Product

United States

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